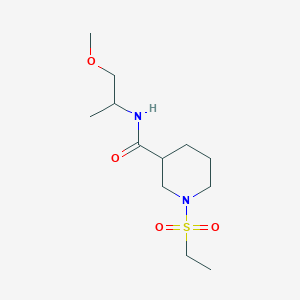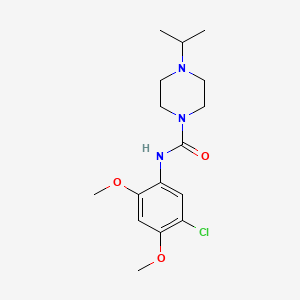![molecular formula C19H21ClFN3O2 B4696457 4-[(5-chloro-2-methoxyphenyl)methyl]-N-(4-fluorophenyl)piperazine-1-carboxamide](/img/structure/B4696457.png)
4-[(5-chloro-2-methoxyphenyl)methyl]-N-(4-fluorophenyl)piperazine-1-carboxamide
Descripción general
Descripción
4-[(5-chloro-2-methoxyphenyl)methyl]-N-(4-fluorophenyl)piperazine-1-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a piperazine ring substituted with a 5-chloro-2-methoxyphenyl group and a 4-fluorophenyl group. The presence of these substituents imparts specific chemical and biological properties to the compound, making it a subject of study in medicinal chemistry, pharmacology, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-chloro-2-methoxyphenyl)methyl]-N-(4-fluorophenyl)piperazine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the piperazine ring: This can be achieved through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Substitution reactions: The piperazine ring is then functionalized with the 5-chloro-2-methoxyphenyl group and the 4-fluorophenyl group through nucleophilic substitution reactions.
Carboxamide formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
4-[(5-chloro-2-methoxyphenyl)methyl]-N-(4-fluorophenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogen atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with palladium on carbon, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation products: Aldehydes, carboxylic acids.
Reduction products: Amines.
Substitution products: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-[(5-chloro-2-methoxyphenyl)methyl]-N-(4-fluorophenyl)piperazine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.
Biology: The compound is used in biochemical assays to study enzyme inhibition and receptor binding.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic and optical properties.
Industry: The compound is investigated for its potential use as an intermediate in the synthesis of other complex organic molecules.
Mecanismo De Acción
The mechanism of action of 4-[(5-chloro-2-methoxyphenyl)methyl]-N-(4-fluorophenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, inhibiting their activity and thereby exerting its pharmacological effects. The exact molecular pathways involved depend on the specific biological context and the target of interest.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(5-chloro-2-methoxyphenyl)methyl]-N-(4-methylphenyl)piperazine-1-carboxamide
- 4-[(5-chloro-2-methoxyphenyl)methyl]-N-(4-trifluoromethylphenyl)piperazine-1-carboxamide
- 4-[(5-chloro-2-methoxyphenyl)methyl]-N-(4-methoxyphenyl)piperazine-1-carboxamide
Uniqueness
The uniqueness of 4-[(5-chloro-2-methoxyphenyl)methyl]-N-(4-fluorophenyl)piperazine-1-carboxamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the 5-chloro-2-methoxyphenyl and 4-fluorophenyl groups makes it a valuable compound for studying structure-activity relationships in medicinal chemistry and for developing new materials with tailored properties.
Propiedades
IUPAC Name |
4-[(5-chloro-2-methoxyphenyl)methyl]-N-(4-fluorophenyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClFN3O2/c1-26-18-7-2-15(20)12-14(18)13-23-8-10-24(11-9-23)19(25)22-17-5-3-16(21)4-6-17/h2-7,12H,8-11,13H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILWXLIWUMZAKPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)CN2CCN(CC2)C(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(4-Nitrophenyl)sulfanyl]benzyl 2-furoate](/img/structure/B4696391.png)
![4-({5-[(3,4-dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)morpholine](/img/structure/B4696392.png)
![4-({2-chloro-4-[(E)-2-cyano-2-(4-fluorophenyl)ethenyl]-6-ethoxyphenoxy}methyl)benzoic acid](/img/structure/B4696400.png)
![methyl 5-methyl-2-[(5-methyl-2-furoyl)amino]-3-thiophenecarboxylate](/img/structure/B4696413.png)


![N-(5-chloro-2-pyridinyl)-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide](/img/structure/B4696424.png)
![3-({[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4696431.png)
![N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-methylpropanamide](/img/structure/B4696446.png)
![3-(2-{[2-(methylthio)-5-pyrimidinyl]methyl}-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)phenol](/img/structure/B4696449.png)
![2-methyl-5-(2-propyn-1-ylthio)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4696478.png)
![2-{[2-(4-methylphenyl)-1-pyrrolidinyl]carbonyl}-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4696480.png)
![N,2-dimethyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]propanamide](/img/structure/B4696487.png)
![2-[4-(DIMETHYLSULFAMOYL)-2-METHYLPHENOXY]-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE](/img/structure/B4696488.png)
